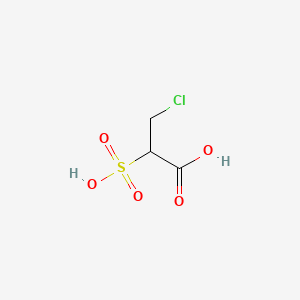
6-(2-Cyclohexylethyl)-1-hydroxy-4-methylpyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2-Cyclohexylethyl)-1-hydroxy-4-methylpyridin-2(1H)-one is an organic compound with a unique structure that combines a cyclohexyl group with a pyridinone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Cyclohexylethyl)-1-hydroxy-4-methylpyridin-2(1H)-one typically involves the following steps:
Formation of the Pyridinone Core: The pyridinone core can be synthesized through a condensation reaction between an appropriate aldehyde and an amine, followed by cyclization.
Introduction of the Cyclohexylethyl Group: The cyclohexylethyl group can be introduced via a Friedel-Crafts alkylation reaction, where cyclohexyl ethyl chloride reacts with the pyridinone core in the presence of a Lewis acid catalyst.
Hydroxylation: The hydroxyl group can be introduced through a hydroxylation reaction using an oxidizing agent such as hydrogen peroxide or a peracid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to ensure high efficiency and minimal by-products.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group is oxidized to a carbonyl group.
Reduction: Reduction reactions can convert the carbonyl group back to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include halides, amines, and thiols.
Major Products
Oxidation: The major product is the corresponding ketone or aldehyde.
Reduction: The major product is the alcohol.
Substitution: The major products are the substituted derivatives of the original compound.
科学的研究の応用
6-(2-Cyclohexylethyl)-1-hydroxy-4-methylpyridin-2(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 6-(2-Cyclohexylethyl)-1-hydroxy-4-methylpyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The cyclohexylethyl group can interact with hydrophobic regions of proteins, influencing their activity.
類似化合物との比較
Similar Compounds
6-(2-Cyclohexylethyl)-1-hydroxy-4-methylpyridin-3(1H)-one: Similar structure but with the hydroxyl group at a different position.
6-(2-Cyclohexylethyl)-1-hydroxy-4-ethylpyridin-2(1H)-one: Similar structure but with an ethyl group instead of a methyl group.
6-(2-Cyclohexylethyl)-1-hydroxy-4-methylpyridin-2(1H)-thione: Similar structure but with a thione group instead of a hydroxyl group.
Uniqueness
6-(2-Cyclohexylethyl)-1-hydroxy-4-methylpyridin-2(1H)-one is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its structure allows for specific interactions with biological molecules, making it a valuable compound for research and development.
特性
CAS番号 |
29342-11-8 |
|---|---|
分子式 |
C14H21NO2 |
分子量 |
235.32 g/mol |
IUPAC名 |
6-(2-cyclohexylethyl)-1-hydroxy-4-methylpyridin-2-one |
InChI |
InChI=1S/C14H21NO2/c1-11-9-13(15(17)14(16)10-11)8-7-12-5-3-2-4-6-12/h9-10,12,17H,2-8H2,1H3 |
InChIキー |
IRLOXNZCACBROX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)N(C(=C1)CCC2CCCCC2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


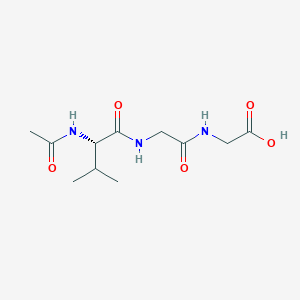
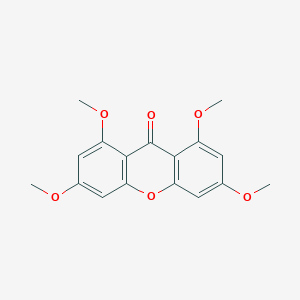
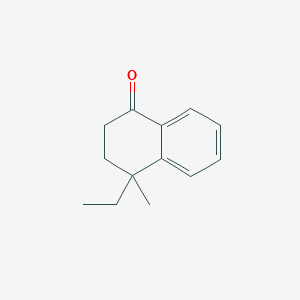

![3-Azaspiro[bicyclo[3.1.1]heptane-6,1'-cycloheptane]-2,4-dione](/img/structure/B14688819.png)
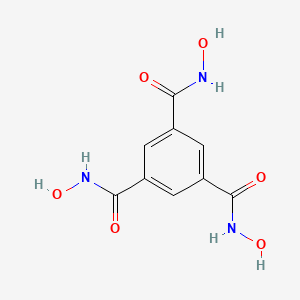
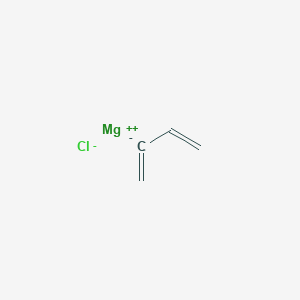
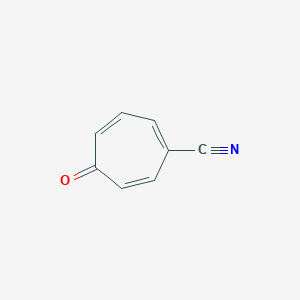
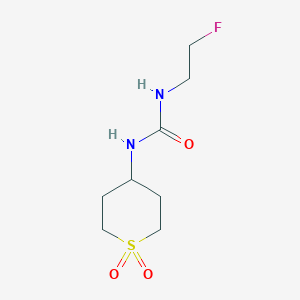
![N,N-Dimethylbicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B14688851.png)

![Ethyl 4-[(1,2,3,4-tetrahydroquinolin-2-ylmethyl)amino]benzoate](/img/structure/B14688856.png)

